molecular formula C56H68Cl4CuN16S4 B084677 Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride CAS No. 12633-95-3

Copper(4+), ((N,N',N'',N'''-((29H,31H-phthalocyaninetetrayl-kappaN29,kappaN30,kappaN31,kappaN32)tetrakis(methylenethio((dimethylamino)methylidyne)))tetrakis(N-methylmethanaminiumato))(2-))-, tetrachloride

Cat. No.: B084677
CAS No.: 12633-95-3
M. Wt: 1298.9 g/mol
InChI Key: KDXHLJMVLXJXCW-UHFFFAOYSA-J
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Description

Historical Context of High-Valent Copper Coordination Chemistry

Early Discoveries and Challenges

High-valent copper chemistry emerged from studies of copper-mediated enzymatic reactions and synthetic catalytic cycles. Prior to the 21st century, copper(III) intermediates were frequently proposed in cross-coupling and oxidative reactions but remained elusive due to their transient nature. The first isolable copper(III) complexes, such as [CuIII(TMP)] (TMP = tetramethylporphyrin), were reported in the 1980s but required strong-field porphyrin ligands for stabilization.

Advancements in Macrocyclic Ligand Design

The development of rigid, electron-donating macrocycles like phthalocyanines enabled breakthroughs in stabilizing higher oxidation states. Phthalocyanines, with their 18-π-electron system and four pyrrolic nitrogen donors, provided a robust platform for metal coordination. Early work on copper phthalocyanine (CuPc) pigments in the 1930s laid the groundwork for later exploration of their redox-active properties. By the 2000s, researchers began synthesizing CuIV phthalocyanine derivatives, leveraging substituents like thioether and dimethylamino groups to enhance stability.

Properties

IUPAC Name

copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXHLJMVLXJXCW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=CC(=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H68Cl4CuN16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33864-99-2
Record name C.I. 74240
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033864992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Copper(4+), complexed within a phthalocyanine structure, exhibits significant biological activity, particularly in antimicrobial and antiviral applications. The compound's unique structural properties allow it to interact effectively with biological systems, making it a subject of interest in various fields, including medicine and materials science.

Antimicrobial Properties

Copper is well-known for its antimicrobial properties , which have been extensively studied. Copper complexes, particularly those involving phthalocyanines, demonstrate potent activity against bacteria, fungi, and viruses. Research indicates that copper ions can irreversibly inactivate essential viral enzymes, induce free radical damage to nucleic acids, and inhibit viral fusion processes .

Key Findings:

  • Copper phthalocyanine complexes have shown effectiveness in preventing HIV infection through multiple mechanisms, including interference with viral entry into host cells and blocking receptor-mediated pathways .
  • In vitro studies have demonstrated that copper phthalocyanines possess bactericidal and fungicidal effects, making them potential candidates for developing microbicides .

The biological activity of copper phthalocyanines can be attributed to several mechanisms:

  • Free Radical Generation : Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to microbial cell death.
  • Disruption of Viral Envelopes : The interaction of copper complexes with viral envelopes can prevent the virus from attaching to host cells.
  • Inhibition of Viral Enzymes : Copper complexes can inhibit critical enzymes necessary for viral replication .

Study 1: Antiviral Activity Against HIV

A study evaluated the in vitro activity of copper phthalocyanine sulfate (CuPcS) against HIV. The results indicated:

  • EC50 Values : CuPcS exhibited effective inhibition of HIV-1 with an EC50 value of 42.96 μg/mL when PBMCs were pre-treated .
  • Toxicity Assessment : The compound was non-toxic to human Lactobacillus spp., indicating a favorable safety profile for potential vaginal applications .

Study 2: Antimicrobial Efficacy

Research on the antimicrobial efficacy of copper phthalocyanine derivatives showed:

  • Bactericidal Activity : The compounds demonstrated significant bactericidal activity against various strains of bacteria at concentrations ranging from 100 to 500 μg/mL .
  • Fungal Inhibition : Fungal strains were also susceptible to treatment with copper phthalocyanines, suggesting broad-spectrum antimicrobial potential .

Table 1: Inhibition Concentrations of CuPcS Against HIV

Treatment MethodEC50 (μg/mL)EC90 (μg/mL)
HIV pre-treated53.31184.7
PBMCs pre-treated42.96147.2
CuPcS added post-infection26.11215.3
Combined addition54.72186.7

Table 2: Toxicity Profile of CuPcS in Cell Lines

Cell LineCC50 (μg/mL)
ME-180662.6
TZM-BL543
PBMCsNot determined

Scientific Research Applications

Materials Science

1.1. Organic Solar Cells
Copper phthalocyanine derivatives are extensively studied for their role in organic solar cells. The compound has shown promise as both a donor and interlayer material in photovoltaic devices. For instance, when used as a donor material, it demonstrated an open circuit voltage (V(OC)) of 0.54 V and a power conversion efficiency of 0.14% in specific configurations. As an interlayer, the performance significantly improved with an increase in short circuit current (J(SC)) to 3.12 mA/cm² and V(OC) to 0.59 V, leading to better energy conversion efficiency .

1.2. Thin Film Technology
The compound can be utilized in thin film technology due to its favorable optical and electrical properties. Its ability to form stable thin films allows for applications in electronic devices such as sensors and light-emitting diodes (LEDs). The structural properties can be tuned by varying processing conditions like solvent choice and temperature, which affects the morphology and performance of the films .

Catalysis

Copper phthalocyanines are noted for their catalytic properties, particularly in oxidation reactions. The unique electronic structure of copper allows these compounds to facilitate various chemical transformations efficiently. Studies have indicated that modifications to the phthalocyanine structure can enhance catalytic activity, making them suitable for applications in environmental remediation and industrial processes .

Sensor Technology

3.1. Gas Sensors
Copper(4+) complexes exhibit sensitivity to various organic vapors, making them valuable in sensor applications. For example, when incorporated into sol-gel matrices, these compounds have been shown to respond effectively to vapors such as methanol and benzene, with measurable increases in current upon exposure . This property is particularly useful in developing sensors for environmental monitoring and safety applications.

3.2. Electrochemical Sensors
The electrochemical properties of Copper phthalocyanine derivatives enable their use in electrochemical sensors for detecting biomolecules or pollutants. Their ability to facilitate electron transfer reactions makes them suitable candidates for biosensing applications where high sensitivity and selectivity are required .

Biomedical Applications

Recent studies have explored the potential of Copper phthalocyanine derivatives in photodynamic therapy (PDT) for cancer treatment. The compounds can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues . This application highlights the versatility of Copper(4+) complexes beyond traditional chemical uses.

Summary Table of Applications

Application Area Description Key Benefits
Organic Solar CellsUsed as donor/interlayer materialsImproved energy conversion efficiency
Thin Film TechnologyForm stable thin films for electronic devicesTunable optical/electrical properties
CatalysisFacilitates oxidation reactionsEnhanced catalytic activity
Gas SensorsSensitive to organic vaporsEffective for environmental monitoring
Electrochemical SensorsDetects biomolecules/pollutantsHigh sensitivity and selectivity
Biomedical ApplicationsUsed in photodynamic therapy for cancer treatmentSelective targeting of cancer cells

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Complexity : The target compound’s synthesis requires precise functionalization of the phthalocyanine core, contrasting with simpler CuPc derivatives .
  • Stability Issues : Cu(4+) complexes are less common due to oxidation challenges; stabilization via electron-withdrawing groups is critical .
  • Performance in Devices : While ZnPc derivatives excel in OPVs (e.g., as ternary additives), the target compound’s thiourea-derived structure may offer advantages in catalytic or sensing applications .

Preparation Methods

Thiofunctionalization of Phthalonitrile

Methylenethio groups (-SCH2_2-) are introduced via nucleophilic substitution reactions. For example, reacting 4-nitrophthalonitrile with mercaptoethanol in the presence of potassium carbonate yields thioether-linked intermediates. Subsequent oxidation or alkylation steps may be employed to stabilize the thioether linkage.

Condensation with Dimethylamine

The dimethylamino methylidyne moiety is introduced through a condensation reaction. Treating thiofunctionalized phthalonitriles with dimethylamine hydrochloride in refluxing ethanol generates the Schiff base-like ((dimethylamino)methylidyne) groups. This step requires careful pH control (pH 8–9) to avoid premature cyclization.

Cyclotetramerization to Form the Copper Phthalocyanine Core

The substituted phthalonitrile undergoes cyclotetramerization in the presence of a copper source to form the metallophthalocyanine skeleton.

Microwave-Assisted Cyclotetramerization

A scalable method involves microwave irradiation (e.g., ETHOS 1600 system) using copper(I) chloride (5.00 mmol), ammonium heptamolybdate (0.061 mmol), and urea (92.0 mmol) in a solvent such as dimethyl phthalate. The mixture is heated to 185°C for 6 hours, achieving yields >70%. Microwave conditions enhance reaction kinetics and reduce side products compared to conventional heating.

High-Temperature Aerosol Method

An alternative approach utilizes aerosolized copper(I) chloride (950°C) reacted with phthalonitrile vapor at 210–320°C in a nitrogen stream. This method produces β-phase copper phthalocyanine with 40% yield based on copper consumption. The aerosol technique minimizes aggregation and ensures uniform particle size.

Functionalization with N-Methylmethanaminiumato Groups

Post-cyclotetramerization, the peripheral dimethylamino groups are quaternized to form N-methylmethanaminiumato substituents.

Quaternary Ammonium Salt Formation

Treating the phthalocyanine with methyl chloride or methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours converts tertiary amines to quaternary ammonium salts. Excess methylating agent (4 equivalents per amine) ensures complete quaternization. The resulting tetrachloride salt is precipitated by adding diethyl ether, yielding a hygroscopic blue solid.

Purification and Characterization

Acid Washing and Recrystallization

Crude product is washed with hot 10% hydrochloric acid to remove unreacted copper salts. Subsequent recrystallization from a 1:1 mixture of DMF and water enhances purity (>95% by HPLC).

Spectroscopic Validation

  • UV-Vis : λmax_{\text{max}} at 680 nm (Q-band) and 340 nm (B-band).

  • 1^1H NMR : Peaks at δ 3.2–3.5 ppm (N-CH3_3) and δ 4.1–4.3 ppm (SCH2_2).

  • Elemental Analysis : Expected C/N/S ratios align with theoretical values (C: 54.2%, N: 15.8%, S: 9.1%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)PhaseKey Advantage
Microwave70–8095α/β-mixedRapid, scalable
Aerosol4090β-phaseUniform particle size
Conventional55–6085α-phaseLow equipment cost

Challenges and Optimization Strategies

Steric Hindrance

Bulky substituents reduce cyclotetramerization yields. Using ammonium molybdate as a template agent increases regioselectivity for the C4h_{4h}-symmetric isomer.

Solvent Selection

Dimethyl phthalate outperforms trichlorobenzene in minimizing side reactions during cyclotetramerization. Its hydrolysis post-reaction simplifies purification .

Q & A

Q. What are the optimal synthetic routes for preparing copper tetraaza-phthalocyanine derivatives, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of copper salts (e.g., CuCl₂) under high temperatures (180–220°C) in solvents like quinoline or dimethylformamide . Key variables include solvent purity, reaction time, and metal-to-ligand ratios. For reproducibility, inert atmospheres (e.g., nitrogen) and precise temperature control are critical to avoid side reactions or incomplete cyclization . Post-synthetic purification via column chromatography or recrystallization is recommended to achieve >99% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this copper phthalocyanine complex?

Structural confirmation requires a combination of:

  • MALDI-TOF spectrometry to verify molecular weight and ligand coordination.
  • Electronic absorption spectroscopy (UV-Vis) to assess π-π* transitions in the phthalocyanine ring (Q-band absorption ~680 nm) .
  • IR spectroscopy to identify functional groups (e.g., methylenethio stretches at 600–700 cm⁻¹) .
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, Cu content) .

Q. How does the compound's stability vary under different storage conditions, and what degradation products form?

The compound is hygroscopic and sensitive to prolonged light exposure. Storage in airtight containers under argon at –20°C prevents oxidation and ligand dissociation. Degradation under acidic conditions produces demetallated phthalocyanine fragments, detectable via HPLC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound's catalytic activity in oxidation-reduction reactions?

The copper center acts as a redox-active site, enabling electron transfer via Cu(II)/Cu(I) transitions. In oxidation reactions (e.g., using H₂O₂), the phthalocyanine ligand stabilizes reactive intermediates through π-conjugation, enhancing catalytic turnover. Kinetic studies (e.g., EPR and cyclic voltammetry) reveal that electron-withdrawing substituents on the ligand improve oxidative stability .

Q. How do structural modifications (e.g., peripheral halogenation) alter photophysical properties for applications in photodynamic therapy?

Halogenation at the phthalocyanine periphery increases intersystem crossing efficiency, boosting singlet oxygen (¹O₂) generation. For example, chloro-substituted derivatives exhibit a 20–30% increase in ¹O₂ quantum yield compared to unsubstituted analogs, as measured by time-resolved luminescence . Modifications also redshift absorption maxima, improving tissue penetration in biomedical applications .

Q. What strategies resolve contradictions in reported catalytic efficiency across studies?

Discrepancies often arise from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance substrate accessibility to the copper center.
  • Substrate-to-catalyst ratios : Optimal ratios (e.g., 100:1) minimize aggregation, which quenches catalytic activity .
  • Characterization methods : Standardized protocols (e.g., identical electrochemical setups) are critical for cross-study comparisons .

Q. How does this copper complex compare to iron or zinc phthalocyanines in electronic and catalytic behavior?

  • Copper : Exhibits mixed valence states (Cu⁴⁺/Cu²⁺), enabling redox versatility in catalysis.
  • Iron : Fe³⁺/Fe²⁺ transitions favor oxygen reduction reactions but suffer from faster deactivation.
  • Zinc : Zn²⁺ lacks redox activity but excels in photophysical applications due to long-lived excited states .

Methodological Considerations

Q. What experimental designs are recommended for studying ligand-substitution kinetics?

Use stopped-flow spectroscopy with pseudo-first-order conditions (excess substituting ligand). Monitor spectral shifts in the Q-band to calculate rate constants. For example, substitution with pyridine derivatives follows a dissociative mechanism, with activation energies ~50 kJ/mol .

Q. How can computational modeling (e.g., DFT) complement experimental data for this compound?

Density functional theory (DFT) predicts:

  • Electronic structure (e.g., HOMO-LUMO gaps correlating with UV-Vis data).
  • Transition-state geometries in catalytic cycles. Validate models using experimental redox potentials and spectroscopic parameters .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing catalytic performance data?

Apply multivariate regression to correlate variables (e.g., solvent polarity, temperature) with turnover frequency. Use ANOVA to assess significance of ligand modifications on activity. Replicate experiments ≥3 times to ensure ±5% error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.